molecular formula C14H13F3N2O5 B11078638 1H-Pyrrole-3-carboxylic acid, 4-[(furan-2-carbonyl)amino]-2-methyl-5-oxo-4-trifluoromethyl-4,5-dihydro-, ethyl ester

1H-Pyrrole-3-carboxylic acid, 4-[(furan-2-carbonyl)amino]-2-methyl-5-oxo-4-trifluoromethyl-4,5-dihydro-, ethyl ester

Cat. No.: B11078638
M. Wt: 346.26 g/mol
InChI Key: MEUSEWJZKULHME-UHFFFAOYSA-N
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Description

ETHYL 4-[(2-FURYLCARBONYL)AMINO]-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a furan ring, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(2-FURYLCARBONYL)AMINO]-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) under specific conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.

    Final Assembly: The final step involves the esterification of the carboxylate group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(2-FURYLCARBONYL)AMINO]-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium (Pd) catalysts for coupling reactions

Major Products

    Oxidation: Formation of furanones

    Reduction: Formation of alcohols

    Substitution: Formation of substituted pyrrole derivatives

Scientific Research Applications

ETHYL 4-[(2-FURYLCARBONYL)AMINO]-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

    Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is explored for use in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-[(2-FURYLCARBONYL)AMINO]-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The furan and pyrrole rings provide additional binding sites, enhancing its overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

ETHYL 4-[(2-FURYLCARBONYL)AMINO]-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and lipophilicity. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic properties.

Properties

Molecular Formula

C14H13F3N2O5

Molecular Weight

346.26 g/mol

IUPAC Name

ethyl 4-(furan-2-carbonylamino)-2-methyl-5-oxo-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C14H13F3N2O5/c1-3-23-11(21)9-7(2)18-12(22)13(9,14(15,16)17)19-10(20)8-5-4-6-24-8/h4-6H,3H2,1-2H3,(H,18,22)(H,19,20)

InChI Key

MEUSEWJZKULHME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C1(C(F)(F)F)NC(=O)C2=CC=CO2)C

Origin of Product

United States

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